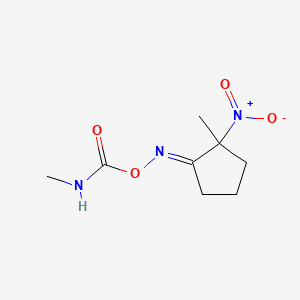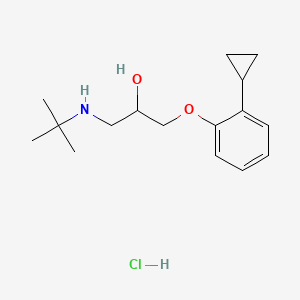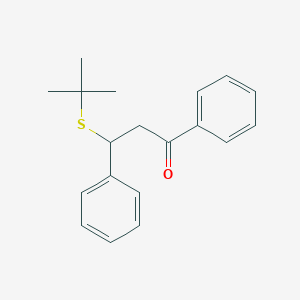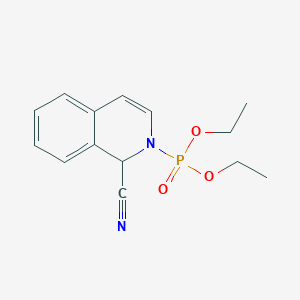
Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate typically involves the reaction of isoquinoline derivatives with diethyl phosphite and a cyanating agent. The reaction conditions may include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amine-substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate would depend on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl (1-cyanoisoquinolin-2(1H)-yl)phosphonate include other isoquinoline derivatives and phosphonates, such as:
- Diethyl (isoquinolin-2-yl)phosphonate
- Diethyl (1-aminoisoquinolin-2(1H)-yl)phosphonate
- Diethyl (1-hydroxyisoquinolin-2(1H)-yl)phosphonate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a cyano group and a phosphonate group
Eigenschaften
CAS-Nummer |
20872-75-7 |
|---|---|
Molekularformel |
C14H17N2O3P |
Molekulargewicht |
292.27 g/mol |
IUPAC-Name |
2-diethoxyphosphoryl-1H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H17N2O3P/c1-3-18-20(17,19-4-2)16-10-9-12-7-5-6-8-13(12)14(16)11-15/h5-10,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
CIFMUIDPXSKEQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N1C=CC2=CC=CC=C2C1C#N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





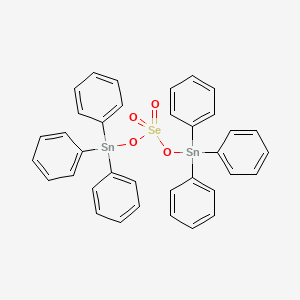

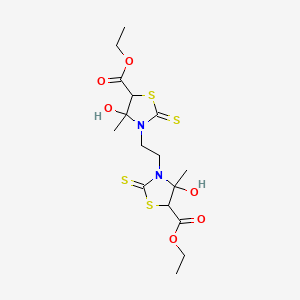

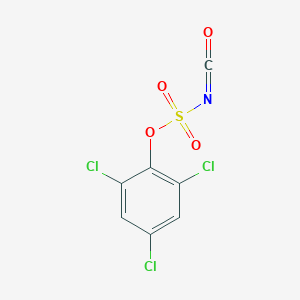
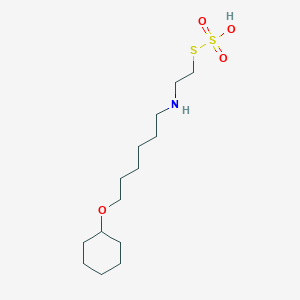
![Benzo[h]-1,6-naphthyridine, 6-oxide](/img/structure/B14701832.png)
